molecular formula C10H12BrNO5S B7579094 3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid

3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid

Cat. No. B7579094
M. Wt: 338.18 g/mol
InChI Key: CMVJIDNNJLTJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid, also known as BAY 94-8862, is a small molecule inhibitor that has been extensively studied for its potential in treating cardiovascular diseases. It was first synthesized by Bayer Pharma AG and has since been the subject of numerous scientific studies.

Mechanism of Action

3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid 94-8862 works by binding to the heme group of sGC, which prevents the enzyme from converting guanosine triphosphate (GTP) to cGMP. This leads to an accumulation of GTP and a decrease in cGMP levels, which ultimately results in vasoconstriction and increased blood pressure. By inhibiting sGC, 3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid 94-8862 can reverse this process and promote vasodilation.
Biochemical and Physiological Effects:
3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid 94-8862 has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit sGC and promote vasodilation, it has been shown to reduce cardiac hypertrophy and improve cardiac function in animal models of heart failure. It has also been shown to reduce oxidative stress and inflammation, which are both important factors in the development of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid 94-8862 is its specificity for sGC, which makes it a valuable tool for studying the role of this enzyme in cardiovascular disease. However, its potency and selectivity can also make it difficult to use in certain experimental settings. Additionally, its relatively short half-life and poor solubility can limit its effectiveness in vivo.

Future Directions

There are a number of potential future directions for research on 3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid 94-8862. One area of interest is the development of more potent and selective sGC inhibitors, which could have even greater therapeutic potential for treating cardiovascular disease. Another area of interest is the use of 3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid 94-8862 in combination with other drugs, such as beta blockers or angiotensin receptor blockers, to achieve synergistic effects. Finally, there is ongoing research into the role of sGC in other physiological processes, such as inflammation and pain, which could lead to new applications for sGC inhibitors like 3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid 94-8862.

Synthesis Methods

The synthesis of 3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid 94-8862 involves several steps, including the reaction of 2-bromoaniline with chlorosulfonic acid and the subsequent reaction of the resulting sulfonamide with 3-hydroxy-2-methylpropanoic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid 94-8862 has been studied extensively for its potential in treating cardiovascular diseases, particularly heart failure. It has been shown to inhibit the activity of the enzyme soluble guanylate cyclase (sGC), which plays a key role in regulating blood pressure and vascular tone. By inhibiting sGC, 3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid 94-8862 can increase the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that promotes vasodilation and reduces blood pressure.

properties

IUPAC Name

3-[(2-bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO5S/c1-10(15,9(13)14)6-12-18(16,17)8-5-3-2-4-7(8)11/h2-5,12,15H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVJIDNNJLTJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1Br)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid

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